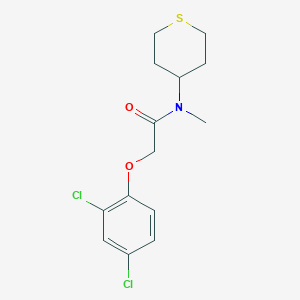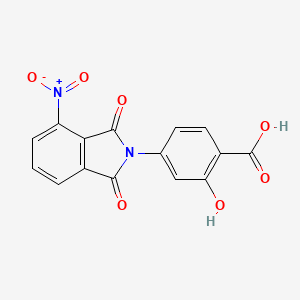![molecular formula C17H15ClN2O B5660215 1-allyl-2-[(4-chlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B5660215.png)
1-allyl-2-[(4-chlorophenoxy)methyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-2-[(4-chlorophenoxy)methyl]-1H-benzimidazole is a chemical compound that is widely used in scientific research. It is a benzimidazole derivative that has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-allyl-2-[(4-chlorophenoxy)methyl]-1H-benzimidazole is not fully understood. It is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and spread of cancer cells and viruses. It may also work by reducing inflammation in the body.
Biochemical and Physiological Effects:
1-Allyl-2-[(4-chlorophenoxy)methyl]-1H-benzimidazole has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and spread of cancer cells in vitro and in vivo. It has also been shown to have anti-viral activity against a variety of viruses, including HIV, herpes simplex virus, and influenza virus. In addition, it has been shown to reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-allyl-2-[(4-chlorophenoxy)methyl]-1H-benzimidazole in lab experiments is its broad spectrum of activity against cancer cells and viruses. It has also been shown to have low toxicity in animal studies. However, one limitation is that it is not yet approved for human use, so its safety and efficacy in humans are not yet known.
Future Directions
There are many future directions for research on 1-allyl-2-[(4-chlorophenoxy)methyl]-1H-benzimidazole. One direction is to further investigate its mechanism of action and identify the specific enzymes and pathways that it targets. Another direction is to develop new drugs based on its structure that have improved efficacy and safety profiles. Additionally, research could focus on identifying new applications for the compound, such as in the treatment of other diseases or as a tool for studying biological processes.
Synthesis Methods
The synthesis of 1-allyl-2-[(4-chlorophenoxy)methyl]-1H-benzimidazole involves the reaction of 4-chlorobenzyl alcohol with o-phenylenediamine followed by the addition of allyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethyl sulfoxide. The product is then purified by recrystallization or column chromatography.
Scientific Research Applications
1-Allyl-2-[(4-chlorophenoxy)methyl]-1H-benzimidazole is used in a variety of scientific research applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been used in the development of new drugs for the treatment of cancer and viral infections.
properties
IUPAC Name |
2-[(4-chlorophenoxy)methyl]-1-prop-2-enylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O/c1-2-11-20-16-6-4-3-5-15(16)19-17(20)12-21-14-9-7-13(18)8-10-14/h2-10H,1,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDWCSXLJBCQSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5660141.png)
![2-[(3-amino-2-oxo-2H-chromen-4-yl)amino]benzoic acid](/img/structure/B5660168.png)

![2-allyl-9-[(2-methyltetrahydro-2H-pyran-2-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5660183.png)
![N,N-dimethyl-5-({4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)pyridin-2-amine](/img/structure/B5660185.png)
![4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(3-methyl-2-thienyl)methyl]piperidine](/img/structure/B5660186.png)
![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]chromane-3-carboxamide](/img/structure/B5660196.png)
![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B5660200.png)

![2-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}ethyl)-2-azaspiro[4.5]decan-3-one](/img/structure/B5660211.png)

![4-{[(5-chloro-2-hydroxyphenyl)amino]methylene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5660222.png)
![(3,5-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5660226.png)
